Ethyl 3-bromo-4-iodobenzoate
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be achieved through various methods. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones is reported to proceed via a regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which suggests that similar bromination strategies could be applied to synthesize related compounds like Ethyl 3-bromo-4-iodobenzoate . Additionally, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate demonstrates the use of ethyl bromocyanoacetate in multi-component reactions, indicating the versatility of ethyl halides in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of halogenated aromatic esters can be elucidated using various spectroscopic methods. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods . These techniques could similarly be applied to determine the molecular structure of Ethyl 3-bromo-4-iodobenzoate.
Chemical Reactions Analysis
Halogenated aromatic esters can undergo a variety of chemical reactions. The products from the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones can be further elaborated via palladium-catalyzed cross-coupling reactions or converted to other heterocycles . This indicates that Ethyl 3-bromo-4-iodobenzoate could also participate in cross-coupling reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic esters can be influenced by their molecular structure. For instance, the hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provide insights into the stability and charge transfer within the molecule . Similarly, the comparative studies on the molecular structure and vibrational spectra of Ethyl 4-Dimethylaminobenzoate offer information on the polarizabilities and hyperpolarizabilities, which are relevant for understanding the non-linear optical (NLO) activity of such compounds . These analyses could be relevant for Ethyl 3-bromo-4-iodobenzoate, as its halogen atoms may significantly impact its electronic properties and reactivity.
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 3-bromo-4-iodobenzoate has been used in various synthesis and chemical reactions. For instance, Jablonkai and Keglevich (2015) demonstrated its use in catalyst-free P-C coupling reactions under microwave irradiation in water, leading to the formation of phosphinoylbenzoic acids and their corresponding ethyl esters (Jablonkai & Keglevich, 2015).
- Similarly, H. Jun (2011) utilized ethyl 3-iodobenzoate in the synthesis and IR spectroanalysis of oxadiazolines compounds, highlighting its versatility in organic synthesis (H. Jun, 2011).
Pharmaceutical Research
- In pharmaceutical research, ethyl 3-bromo-4-iodobenzoate has been employed in the synthesis of various pharmacologically active compounds. For example, Misra, Dwivedi, and Parmar (1980) used it in the preparation of monoamine oxidase inhibitors, highlighting its potential in therapeutic applications (Misra, Dwivedi, & Parmar, 1980).
Environmental Chemistry
- Ethyl 3-bromo-4-iodobenzoate's derivatives have also been studied in environmental chemistry contexts. For instance, van den Tweel, Kok, and de Bont (1987) explored the dechlorination and dehalogenation of similar compounds by Alcaligenes denitrificans NTB-1, providing insights into bioremediation processes (van den Tweel, Kok, & de Bont, 1987).
Materials Science
- In materials science, Bondarenko and Adonin (2021) explored the formation of binuclear neutral complexes using 2-iodobenzoic acid, a related compound, which could have implications for the development of new materials and catalysts (Bondarenko & Adonin, 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .
properties
IUPAC Name |
ethyl 3-bromo-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNOULYVIEUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-iodobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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